molecular formula C12H17NO2 B15313657 4-Amino-3-(2,4-dimethylphenyl)butanoic acid

4-Amino-3-(2,4-dimethylphenyl)butanoic acid

Cat. No.: B15313657
M. Wt: 207.27 g/mol
InChI Key: VAIIVLCAIYTMCA-UHFFFAOYSA-N
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Description

4-Amino-3-(2,4-dimethylphenyl)butanoic acid is an organic compound with the molecular formula C12H17NO2 This compound is characterized by the presence of an amino group, a phenyl group substituted with two methyl groups, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(2,4-dimethylphenyl)butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethylbenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then subjected to catalytic hydrogenation to yield the corresponding amine. The final step involves the reaction of the amine with a suitable carboxylic acid derivative to form the desired butanoic acid compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(2,4-dimethylphenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino-3-(2,4-dimethylphenyl)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-3-(2,4-dimethylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl ring can participate in hydrophobic interactions, further modulating the compound’s activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3-(2,4-dimethylphenyl)butanoic acid is unique due to its specific substitution pattern on the phenyl ring and the presence of both amino and carboxylic acid functional groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

4-amino-3-(2,4-dimethylphenyl)butanoic acid

InChI

InChI=1S/C12H17NO2/c1-8-3-4-11(9(2)5-8)10(7-13)6-12(14)15/h3-5,10H,6-7,13H2,1-2H3,(H,14,15)

InChI Key

VAIIVLCAIYTMCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(CC(=O)O)CN)C

Origin of Product

United States

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